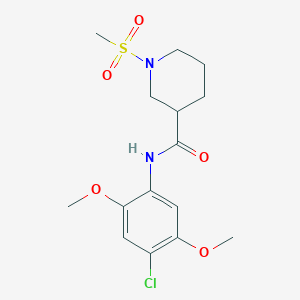
5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione, also known as BCBI or BCI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCBI is a derivative of imidazolidinedione and has been shown to exhibit a variety of biochemical and physiological effects. In
科学研究应用
5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for studying metal ion interactions in biological systems.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential applications in cancer research. This compound has been shown to exhibit anti-tumor activity in vitro, and further research is needed to explore its potential as a cancer therapy.
作用机制
The mechanism of action of 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation can lead to changes in the conformation and activity of proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its metal ion binding properties, this compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and the inhibition of their activity by this compound may have implications for neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for studying metal ion interactions in biological systems. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione. One area of interest is the development of this compound-based fluorescent probes for detecting specific metal ions in biological systems. Another area of interest is the exploration of this compound as a potential cancer therapy. Further research is also needed to fully understand the mechanism of action of this compound and its potential implications for neurological disorders.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for studying metal ion interactions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and neurological disorders.
合成方法
The synthesis of 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-sec-butoxy-3-chlorobenzaldehyde and hydantoin in the presence of a base catalyst. The resulting product is then purified through recrystallization. The synthesis of this compound has been well-documented in the literature and has been shown to be a reliable and efficient method for producing the compound.
属性
IUPAC Name |
(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-8(2)20-12-5-4-9(6-10(12)15)7-11-13(18)17-14(19)16-11/h4-8H,3H2,1-2H3,(H2,16,17,18,19)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVBRVPYQVYNR-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3-nitrobenzoate](/img/structure/B5372894.png)
![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)
![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)

![methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5372985.png)